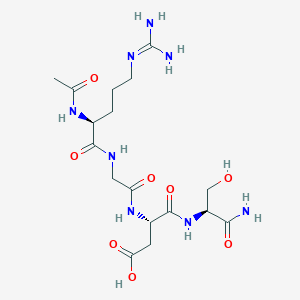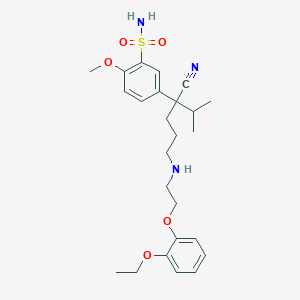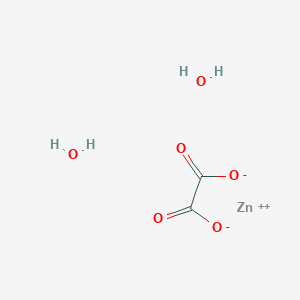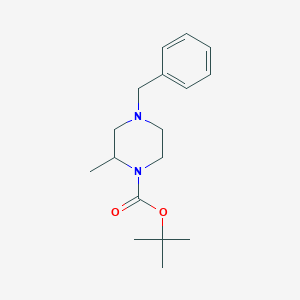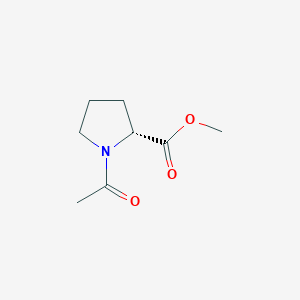
methyl (2R)-1-acetylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-1-acetylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the pyrrolidine family and has a molecular formula of C8H13NO3.
Mecanismo De Acción
The mechanism of action of methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate is not well understood. However, it has been reported to exhibit various biological activities, including anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, it has been reported to exhibit neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has various advantages for lab experiments. It is a chiral molecule that can be used as a building block in the synthesis of various chiral compounds. Additionally, it exhibits various biological activities that can be studied in vitro and in vivo. However, its limitations include its relatively low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are various future directions for the study of methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate. One potential direction is the synthesis of novel bioactive compounds using methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate as a precursor. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate could also be a future direction.
Métodos De Síntesis
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate can be synthesized by the reaction of (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This method has been reported in various research studies and has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has various applications in scientific research. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, it has been used as a precursor in the synthesis of various bioactive compounds.
Propiedades
Número CAS |
114376-47-5 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl (2R)-1-acetylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
WCIXKWOJEMZXMK-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)N1CCC[C@@H]1C(=O)OC |
SMILES |
CC(=O)N1CCCC1C(=O)OC |
SMILES canónico |
CC(=O)N1CCCC1C(=O)OC |
Sinónimos |
D-Proline, 1-acetyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)
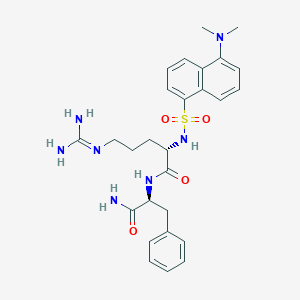


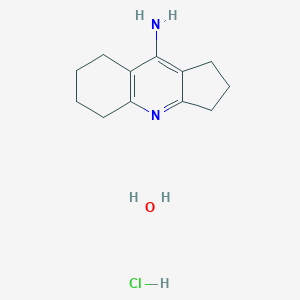
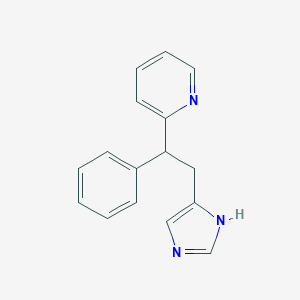

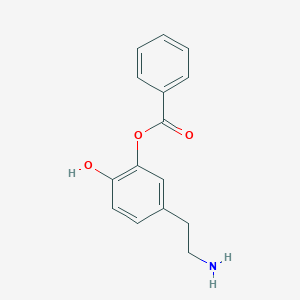
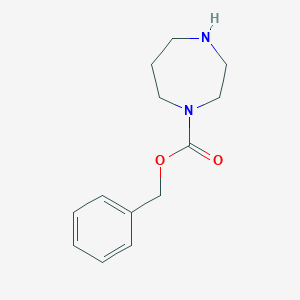
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
